

Physical and chemical properties of isobutyl phenyl ether

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Compound of Interest

Compound Name: *Isobutyl phenyl ether*

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An In-depth Technical Guide to Isobutyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **isobutyl phenyl ether**. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details the compound's structural information, physical characteristics, and chemical reactivity. Furthermore, it includes detailed experimental protocols for its synthesis and the determination of its key physical properties, supplemented by visual diagrams to illustrate experimental workflows and reaction mechanisms. While experimental spectral data for **isobutyl phenyl ether** is not readily available, this guide provides predicted spectral characteristics based on analogous compounds and general principles of spectroscopy.

Introduction

Isobutyl phenyl ether, also known as 2-methylpropoxybenzene, is an organic compound with the chemical formula $C_{10}H_{14}O$.^{[1][2][3]} It belongs to the class of aromatic ethers, characterized by a phenyl group bonded to an isobutoxy group. This compound serves as a valuable reagent and intermediate in various organic syntheses. Its structural features, particularly the ether

linkage and the aromatic ring, dictate its physical properties and chemical behavior. Understanding these properties is crucial for its effective application in research and development, including in the synthesis of more complex molecules that may have pharmaceutical relevance.

Physical Properties

The physical properties of **isobutyl phenyl ether** are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.

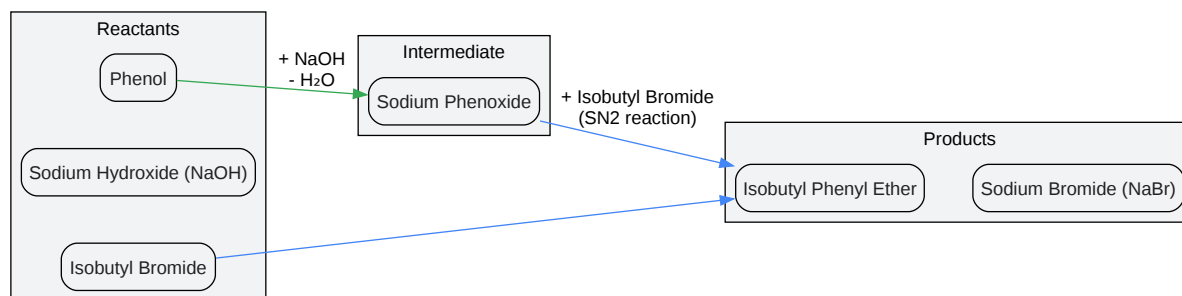
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O	[1] [2] [3]
Molecular Weight	150.22 g/mol	[2] [3]
Appearance	Colorless to pale yellow clear liquid (estimated)	
Boiling Point	196 °C at 760 mmHg	[1]
est. 201 °C	[2] [4]	
Melting Point	No experimental data available. For comparison, the melting point of the isomeric n-butyl phenyl ether is -19 °C.	
Density	0.919 g/cm ³	[1]
Solubility	Low solubility in water. Soluble in many organic solvents like alcohol.	[5]
Vapor Pressure	0.572 mmHg at 25 °C	[1]
Flash Point	71.6 °C	[1]
LogP (XLogP3-AA)	3.5	[2] [4]

Chemical Properties and Reactivity

The chemical reactivity of **isobutyl phenyl ether** is primarily governed by the ether linkage and the aromatic phenyl ring.

Williamson Ether Synthesis

The most common and versatile method for the synthesis of **isobutyl phenyl ether** is the Williamson ether synthesis.[4] This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion.[4] For the synthesis of **isobutyl phenyl ether**, this would involve the reaction of sodium phenoxide with isobutyl bromide.[4]



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Caption: Williamson Ether Synthesis of **Isobutyl Phenyl Ether**.

Electrophilic Aromatic Substitution

The isobutoxy group (-O-isobutyl) is an activating group and an ortho-, para-director for electrophilic aromatic substitution reactions on the phenyl ring. The oxygen atom donates electron density to the ring through resonance, making the ortho and para positions more susceptible to attack by electrophiles.

Ether Cleavage

The ether linkage in **isobutyl phenyl ether** can be cleaved under harsh conditions, typically by heating with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).[4] The reaction proceeds via an SN2 mechanism where the halide ion attacks the less sterically hindered carbon of the protonated ether. In the case of **isobutyl phenyl ether**, this results in the formation of phenol and isobutyl halide.[4]

Spectroscopic Properties

While experimental spectra for **isobutyl phenyl ether** are not readily available in common databases, the expected spectroscopic characteristics can be predicted based on its structure and comparison with analogous compounds like n-butyl phenyl ether.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of **isobutyl phenyl ether** is expected to show the following signals:

- Aromatic protons: A multiplet in the range of δ 6.8-7.3 ppm, corresponding to the five protons on the phenyl ring. The protons ortho to the isobutoxy group will be the most shielded.
- -O-CH₂- protons: A doublet at approximately δ 3.7 ppm. This signal is shifted downfield due to the deshielding effect of the adjacent oxygen atom.
- -CH- proton: A multiplet (septet) around δ 2.0 ppm.
- -CH₃ protons: A doublet at approximately δ 1.0 ppm, corresponding to the six equivalent methyl protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to exhibit the following signals:

- Aromatic carbons: Several peaks in the δ 110-160 ppm region. The carbon attached to the oxygen (ipso-carbon) will be the most downfield in this region.
- -O-CH₂- carbon: A signal around δ 74 ppm.
- -CH- carbon: A signal around δ 28 ppm.

- -CH_3 carbons: A signal around δ 19 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **isobutyl phenyl ether** is expected to show characteristic absorption bands for the functional groups present.^[4]

- C-O-C stretching: A strong, characteristic asymmetric stretch around 1250 cm^{-1} and a symmetric stretch around 1050 cm^{-1} .^[4]
- Aromatic C=C stretching: Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.^[4]
- Aromatic C-H stretching: Bands just above 3000 cm^{-1} .^[4]
- Aliphatic C-H stretching: Bands just below 3000 cm^{-1} .^[4]

Mass Spectrometry

In mass spectrometry with electron impact (EI) ionization, **isobutyl phenyl ether** (molecular weight 150.22 g/mol) would exhibit a molecular ion peak (M^+) at $m/z = 150$.^[4] Common fragmentation patterns for phenyl alkyl ethers include:^[4]

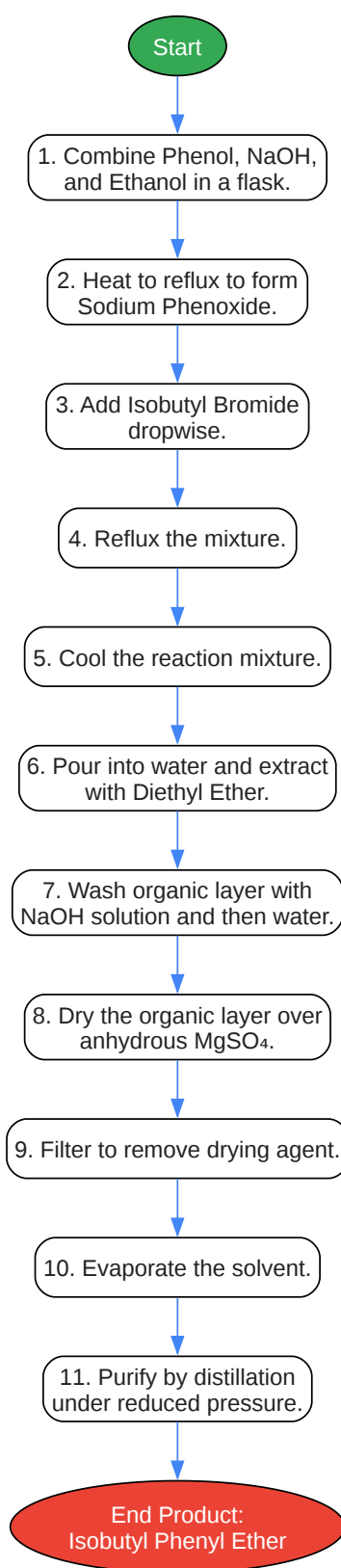
- Loss of the alkyl group: Cleavage of the C-O bond can lead to the formation of a phenoxy radical cation at $m/z = 93$ or a phenol radical cation at $m/z = 94$ due to rearrangement.^[4]
- Loss of an alkene: A common fragmentation pathway for butyl phenyl ethers is the loss of butene (C_4H_8), resulting in a prominent peak at $m/z = 94$.^[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **isobutyl phenyl ether** and the determination of its key physical properties.

Synthesis of Isobutyl Phenyl Ether via Williamson Ether Synthesis

This protocol is adapted from standard procedures for the Williamson ether synthesis of aryl ethers.



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Caption: Experimental workflow for the synthesis of **isobutyl phenyl ether**.

Materials:

- Phenol
- Sodium hydroxide (NaOH)
- Ethanol (absolute)
- Isobutyl bromide
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus.

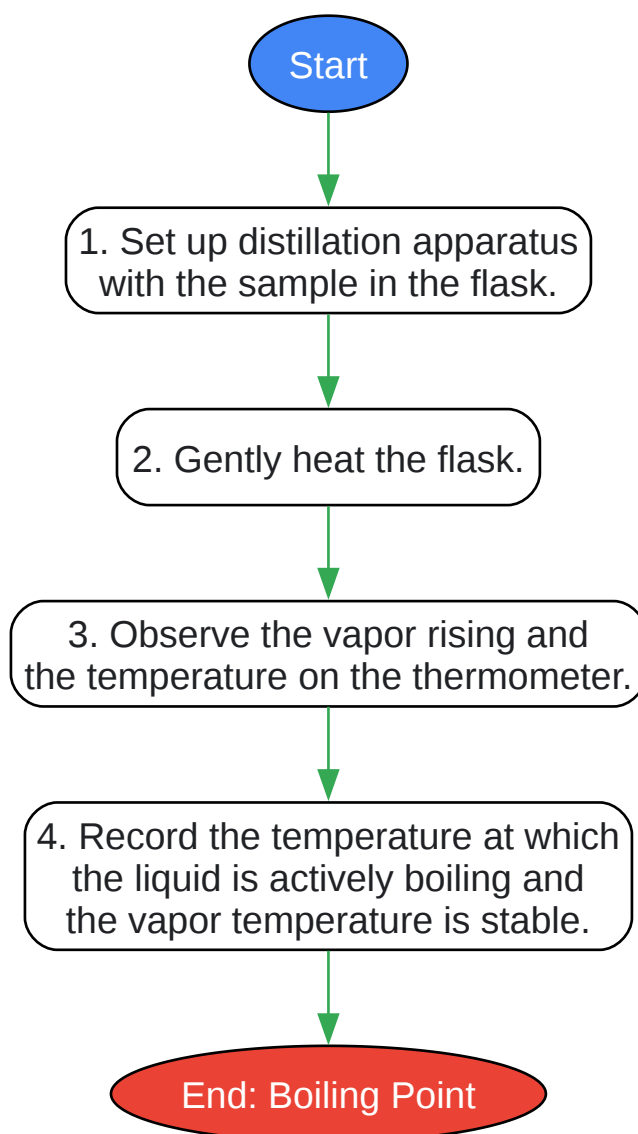
Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve a specific molar equivalent of phenol in absolute ethanol.
- Carefully add one molar equivalent of sodium hydroxide pellets to the solution.
- Heat the mixture to reflux until all the sodium hydroxide has reacted to form sodium phenoxide.
- Allow the mixture to cool slightly, then add one molar equivalent of isobutyl bromide dropwise from a dropping funnel at a rate that maintains a gentle reflux.
- After the addition is complete, continue to reflux the mixture for a specified time to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

- Wash the combined organic extracts with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by washing with water until the washings are neutral.
- Dry the ethereal solution over anhydrous magnesium sulfate.
- Filter the solution to remove the drying agent and evaporate the diethyl ether using a rotary evaporator.
- Purify the crude **isobutyl phenyl ether** by vacuum distillation to obtain the final product.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method.



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Caption: Workflow for boiling point determination.

Procedure (Simple Distillation):

- Place a small volume of **isobutyl phenyl ether** in a distillation flask along with a few boiling chips.
- Set up a simple distillation apparatus with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.
- Gently heat the flask.

- Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

The density of liquid **isobutyl phenyl ether** can be determined by measuring the mass of a known volume.

Procedure:

- Accurately weigh a clean, dry pycnometer (or a graduated cylinder for a less precise measurement).
- Fill the pycnometer with **isobutyl phenyl ether** to a calibrated mark, ensuring there are no air bubbles.
- Weigh the filled pycnometer.
- The mass of the liquid is the difference between the filled and empty pycnometer weights.
- The density is calculated by dividing the mass of the liquid by its known volume.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **isobutyl phenyl ether**. The tabulated physical data, along with the description of its chemical reactivity and predicted spectroscopic characteristics, offer a solid foundation for its use in a laboratory setting. The provided experimental protocols for its synthesis and the determination of its physical properties are designed to be practical and informative for researchers and scientists. While a lack of readily available experimental spectra is a limitation, the predicted data based on sound chemical principles provides a useful reference. This guide serves as a comprehensive starting point for anyone working with **isobutyl phenyl ether** in the fields of organic chemistry and drug development.

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